2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenoxy group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Chlorophenoxy Group: This step involves the reaction of the triazole intermediate with 4-chlorophenol in the presence of a base to form the chlorophenoxy-methyl derivative.
Attachment of the Sulfanyl Group: The chlorophenoxy-methyl derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Acetamide Linkage: Finally, the sulfanyl derivative is reacted with 4-methylphenyl acetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenoxy group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring or chlorophenoxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antifungal or anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its potential bioactivity against various pests and weeds.
Materials Science: The compound can be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or ion channels.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or stress response, leading to its observed biological effects.
Properties
Molecular Formula |
C21H21ClN4O2S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN4O2S/c1-3-12-26-19(13-28-18-10-6-16(22)7-11-18)24-25-21(26)29-14-20(27)23-17-8-4-15(2)5-9-17/h3-11H,1,12-14H2,2H3,(H,23,27) |
InChI Key |
RPQMKCJUTYKZHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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